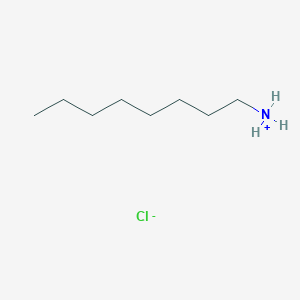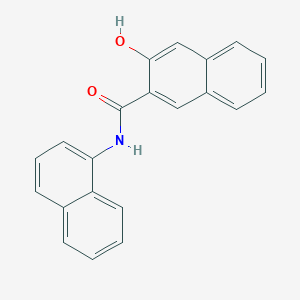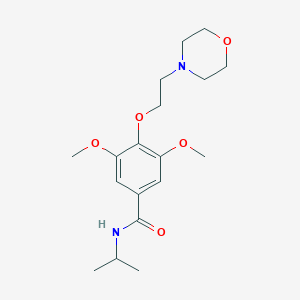
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide, also known as F13714, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide is not fully understood. However, it has been shown to interact with various receptors and enzymes in the body, including the sigma-1 receptor, the TRPV1 receptor, and the COX-2 enzyme.
Biochemische Und Physiologische Effekte
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce pain and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide in lab experiments is its potential to have multiple applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide. One potential direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another potential direction is to investigate its anti-tumor effects and potential use in the development of new cancer treatments. Additionally, further studies are needed to fully understand its mechanism of action and potential limitations in lab experiments.
Synthesemethoden
The synthesis of N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide involves several steps. First, 3,5-dimethoxy-4-hydroxybenzaldehyde is reacted with 2-aminoethanol to form 3,5-dimethoxy-4-(2-hydroxyethyl)benzaldehyde. This intermediate is then reacted with N-isopropylmorpholine and chloroacetyl chloride to form N-Isopropyl-3,5-dimethoxy-4-(2-chloroacetylmorpholino)benzaldehyde. Finally, the product is reacted with morpholine to form N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide.
Wissenschaftliche Forschungsanwendungen
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, it has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases. In pharmacology, it has been shown to have analgesic and anti-inflammatory effects and could potentially be used in the development of new pain medications. In cancer research, it has been shown to have anti-tumor effects and could potentially be used in the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
153-74-2 |
|---|---|
Produktname |
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide |
Molekularformel |
C18H28N2O5 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H28N2O5/c1-13(2)19-18(21)14-11-15(22-3)17(16(12-14)23-4)25-10-7-20-5-8-24-9-6-20/h11-13H,5-10H2,1-4H3,(H,19,21) |
InChI-Schlüssel |
LGZWEOJKQZVWPE-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=C(C(=C1)OC)OCCN2CCOCC2)OC |
Kanonische SMILES |
CC(C)NC(=O)C1=CC(=C(C(=C1)OC)OCCN2CCOCC2)OC |
Synonyme |
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



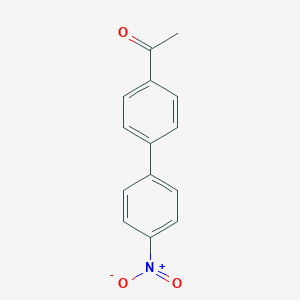
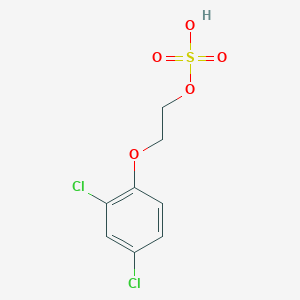
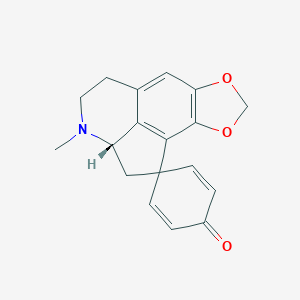
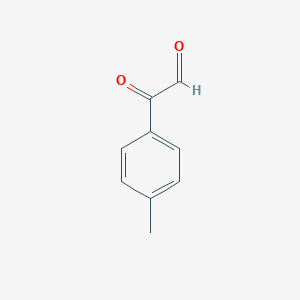
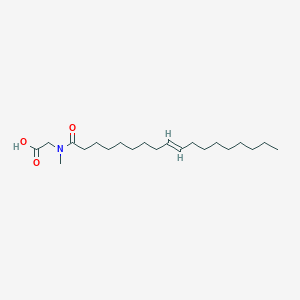
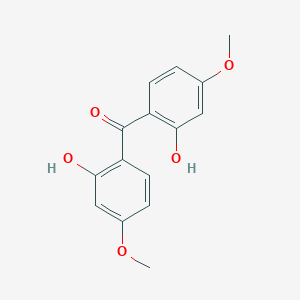
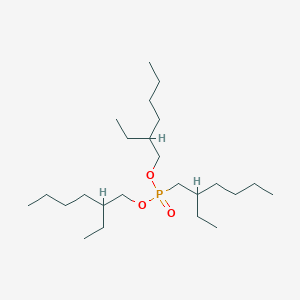
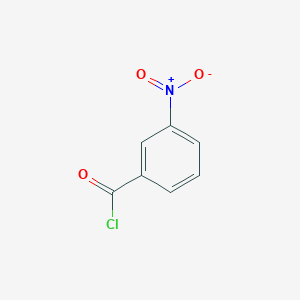
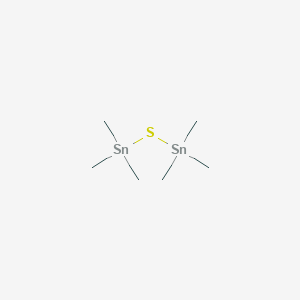
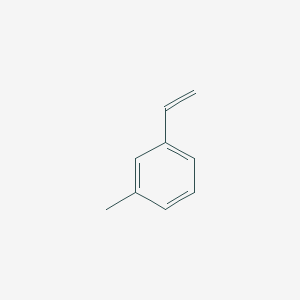
![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)
